4-carbamoyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-carbamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound . It is a powder at room temperature . The IUPAC name for this compound is 4-(aminocarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, including this compound, can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the reaction of D-glucosamine and pyruvic acid .Molecular Structure Analysis
The molecular structure of this compound has been examined using density functional theory (DFT) at the B3LYP/6-311+G (d) level . The pyrrole ring and its carboxyl substituent are close to coplanar .Chemical Reactions Analysis
Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole condensation, a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 168.15 . The melting point of this compound is between 237-239 degrees Celsius .Scientific Research Applications
New Synthesis Methods
A study by Marcotte and Lubell (2002) introduced an effective synthesis method for 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, offering a new route for generating derivatives of 4-carbamoyl-1H-pyrrole-2-carboxylic acid. This method yields significant implications for the chemical synthesis and design of pyrrole-derived compounds with potential applications in medicinal chemistry and material science Marcotte and Lubell, 2002.
Molecular Recognition
Research by Verdejo, Gil-Ramírez, and Ballester (2009) highlighted the application of this compound derivatives in molecular recognition. The study explored the use of calix[4]pyrrole receptors, modified with carboxylic acids or amino groups, for the effective binding of aromatic N-oxides in water. This demonstrates the potential of this compound in designing water-soluble receptors for molecular sensing and environmental monitoring Verdejo, Gil-Ramírez, and Ballester, 2009.
Catalysis and Green Chemistry
Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) designed novel nano organocatalysts with urea moiety, showcasing the utility of carbamoyl functional groups in catalysis. These catalysts were applied in the synthesis of various organic compounds under mild and green conditions, highlighting the role of this compound derivatives in sustainable chemical processes and the synthesis of biologically relevant molecules Zolfigol, Ayazi-Nasrabadi, and Baghery, 2015.
Material Science
Makowski et al. (2007) explored the use of 4-(pyrrole-1-yl) benzoic acid for the controlled fabrication of multilayered hybrid films. This research underscores the potential of pyrrole derivatives in the development of advanced materials with applications in electronics and sensor technology Makowski et al., 2007.
Divergent Cyclisations
A study by Smyth et al. (2007) investigated the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, demonstrating the chemical versatility of carbamoyl-containing pyrroles in generating diverse heterocyclic structures. This work contributes to the field of organic synthesis, offering new pathways for the development of complex molecular architectures Smyth et al., 2007.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
The interaction of pyrrole derivatives with their targets often results in significant changes in the biological function of the target .
Biochemical Pathways
Indole derivatives, a class of compounds closely related to pyrroles, have been shown to possess various biological activities, suggesting they may affect a wide range of biochemical pathways .
Result of Action
Related compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
4-carbamoyl-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with pyrrole-2-carboxylate decarboxylase, an enzyme that catalyzes the decarboxylation of pyrrole-2-carboxylic acid derivatives . This interaction is crucial for the metabolic pathways involving pyrrole derivatives. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity. For example, the binding of this compound to pyrrole-2-carboxylate decarboxylase results in enzyme inhibition, affecting the decarboxylation process . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its conversion by pyrrole-2-carboxylate decarboxylase, which plays a role in the metabolism of pyrrole derivatives . This compound can also influence the levels of metabolites within cells, affecting overall metabolic flux and cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its role in cellular processes and its potential as a therapeutic agent.
Properties
IUPAC Name |
4-carbamoyl-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5(9)3-1-4(6(10)11)8-2-3/h1-2,8H,(H2,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDKAIREOKTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921757-00-8 | |
Record name | 4-carbamoyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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